2-[2-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid
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Overview
Description
2-(2-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-ETHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes ethoxycarbonyl, ethoxyphenylamino, and dihydrothiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-ETHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:
Formation of the dihydrothiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the ethoxycarbonyl group: This step often involves esterification reactions.
Attachment of the ethoxyphenylamino group: This can be done through nucleophilic substitution reactions.
Final assembly: The intermediate compounds are then combined under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-ETHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-ETHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[(2Z)-4-(METHOXYCARBONYL)-5-[(4-METHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID
- 2-(2-{[(2Z)-4-(PROPYLCARBONYL)-5-[(4-PROPYLPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID
Uniqueness
The uniqueness of 2-(2-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-ETHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H23NO7S |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[2-[(Z)-[4-ethoxycarbonyl-5-(4-ethoxyphenyl)imino-3-hydroxythiophen-2-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C24H23NO7S/c1-3-30-17-11-9-16(10-12-17)25-23-21(24(29)31-4-2)22(28)19(33-23)13-15-7-5-6-8-18(15)32-14-20(26)27/h5-13,28H,3-4,14H2,1-2H3,(H,26,27)/b19-13-,25-23? |
InChI Key |
VVEGBTKLANZPEF-OTXCQBAASA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=CC=C3OCC(=O)O)/S2)O)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=CC=C3OCC(=O)O)S2)O)C(=O)OCC |
Origin of Product |
United States |
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